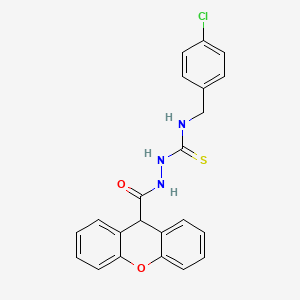![molecular formula C17H22ClNOS B4535216 (4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4535216.png)
(4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone often involves substitution reactions, condensation, and the employment of specific reagents to achieve the desired molecular architecture. For example, studies have described the synthesis of complex molecules involving chlorophenyl and piperidinyl groups through reactions like condensation of piperidin-4-yl]-diphenyl-methanol with chlorobenzene sulfonyl chloride, indicating the versatility of these groups in synthetic organic chemistry (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies provide detailed insights into the molecular structure of related compounds. These studies reveal the conformation of the piperidine and phenyl rings and the overall geometry around sulfur or other atoms, depending on the specific substituents present in the molecule (Revathi et al., 2015). Such analyses are crucial for understanding the compound's molecular behavior and reactivity.
Chemical Reactions and Properties
Research into compounds with chlorophenyl and piperidinyl groups often explores their reactivity towards various nucleophiles and electrophiles. Studies have shown that these compounds can undergo nucleophilic addition, highlighting their potential for further functionalization and application in more complex chemical synthesis (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, including thermal stability and optical behavior, are essential for understanding a compound's suitability for specific applications. Thermogravimetric analysis (TGA) and spectroscopic techniques like UV-Vis and IR spectroscopy are commonly used to characterize these aspects. For instance, studies on related compounds have demonstrated stability across a broad temperature range and detailed the optical properties through spectroscopic analysis (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and the formation of specific products, are directly influenced by the molecular structure. The presence of functional groups like chlorophenyl and piperidinyl affects the compound's electron distribution and reactivity pattern. Research findings often employ techniques like NMR spectroscopy and mass spectrometry to elucidate these properties, offering insights into potential chemical transformations and interactions (Rui, 2010).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[1-(thian-4-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNOS/c18-15-5-3-13(4-6-15)17(20)14-2-1-9-19(12-14)16-7-10-21-11-8-16/h3-6,14,16H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZUGEBKHROFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSCC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B4535138.png)

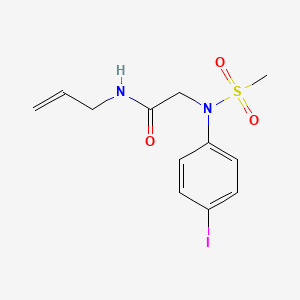
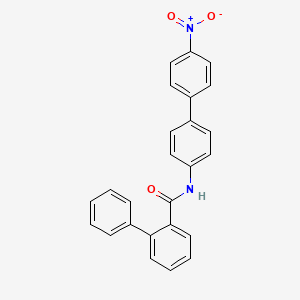
![4-bromo-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4535156.png)
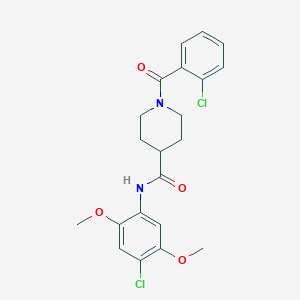
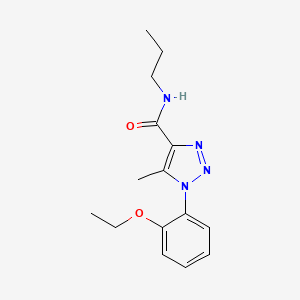
![N-(2-{[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4535175.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4535182.png)
![methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate](/img/structure/B4535188.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4535198.png)
![4-{3-mercapto-5-[(1-oxo-2(1H)-phthalazinyl)methyl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B4535208.png)
